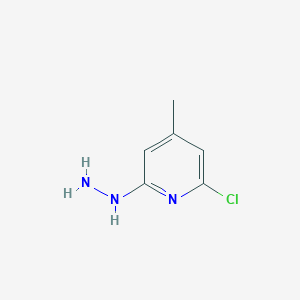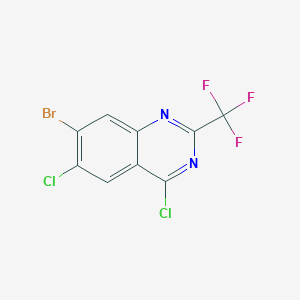
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2BrCl2F3N2 and a molecular weight of 345.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of 2-(trifluoromethyl)quinazoline under controlled conditions . The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
作用機序
The mechanism of action of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
Uniqueness
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific halogenation pattern and trifluoromethyl group, which confer distinct chemical and biological properties . These features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H2BrCl2F3N2 |
|---|---|
分子量 |
345.93 g/mol |
IUPAC名 |
7-bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2BrCl2F3N2/c10-4-2-6-3(1-5(4)11)7(12)17-8(16-6)9(13,14)15/h1-2H |
InChIキー |
GLAYUANHGPSQNJ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
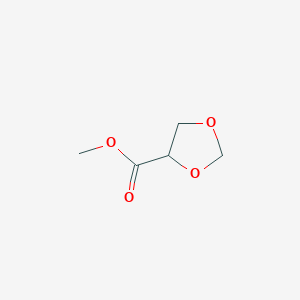
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
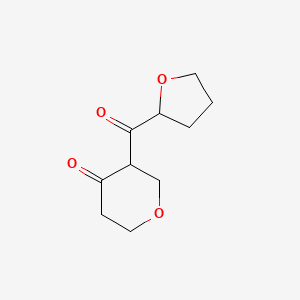
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
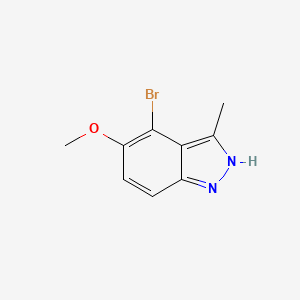
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
